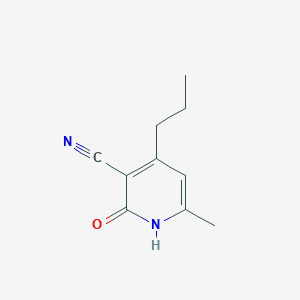













|
REACTION_CXSMILES
|
CC([O-])(C)C.[K+].[C:7]([CH2:9][C:10]([NH2:12])=[O:11])#[N:8].[CH3:13][C:14](=O)/[CH:15]=[CH:16]/[CH2:17][CH2:18][CH3:19].O=O.Cl>CS(C)=O.O>[CH3:13][C:14]1[NH:12][C:10](=[O:11])[C:9]([C:7]#[N:8])=[C:16]([CH2:17][CH2:18][CH3:19])[CH:15]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
16.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)N
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(\C=C\CCC)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred for 48 hrs at room temperature under oxygen
|
|
Duration
|
48 h
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 15 min
|
|
Duration
|
15 min
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered
|
|
Type
|
WASH
|
|
Details
|
The solid was washed with water (1 L)
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=C(C(N1)=O)C#N)CCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 g | |
| YIELD: PERCENTYIELD | 38% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |